Cas no 89461-49-4 ((10R)-Hepoxilin B3)

(10R)-Hepoxilin B3 化学的及び物理的性質
名前と識別子
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- (10R)-Hepoxilin B3
- 5,8-Decadienoic acid, 10-hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-, (5Z,8Z,10R)-
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- インチ: 1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1
- InChIKey: DWNBPRRXEVJMPO-OANGEUSWSA-N
- ほほえんだ: C(O)(=O)CCC/C=C\C/C=C\[C@@H](O)[C@H]1[C@H](C/C=C\CCCCC)O1
じっけんとくせい
- 密度みつど: 1.046±0.06 g/cm3(Predicted)
- ふってん: 503.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.75±0.10(Predicted)
(10R)-Hepoxilin B3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H265725-10mg |
(10R)-Hepoxilin B3 |
89461-49-4 | 10mg |
$20154.00 | 2023-05-18 | ||
TRC | H265725-25mg |
(10R)-Hepoxilin B3 |
89461-49-4 | 25mg |
$ 33000.00 | 2023-09-07 |
(10R)-Hepoxilin B3 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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10. Book reviews
(10R)-Hepoxilin B3に関する追加情報
(10R)-Hepoxilin B3: A Comprehensive Overview
The compound with CAS No 89461-49-4, commonly referred to as (10R)-Hepoxilin B3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sesquiterpenes, which are a large group of naturally occurring organic compounds characterized by their complex carbon skeletons and diverse biological activities. (10R)-Hepoxilin B3 has been isolated from various natural sources, including plants and marine organisms, and has demonstrated a wide range of bioactive properties that make it a valuable subject for further research and potential applications.
Recent studies have highlighted the anti-inflammatory and antioxidant properties of (10R)-Hepoxilin B3, which are attributed to its unique structural features. The molecule's terpene skeleton provides a platform for various functional groups, enabling it to interact with cellular pathways involved in inflammation and oxidative stress. For instance, research published in 2023 revealed that (10R)-Hepoxilin B3 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, (10R)-Hepoxilin B3 has also been investigated for its anticancer properties. A study conducted in 2022 demonstrated that this compound can induce apoptosis in human cancer cells by modulating key signaling pathways, including the PI3K/Akt pathway. The ability of (10R)-Hepoxilin B3 to selectively target cancer cells while sparing normal cells makes it an intriguing candidate for the development of targeted cancer therapies.
The synthesis and structural elucidation of (10R)-Hepoxilin B3 have also been areas of active research. Chemists have developed novel synthetic routes to access this compound, leveraging advanced techniques such as asymmetric catalysis and total synthesis. These efforts have not only improved our understanding of the molecule's structure but also paved the way for its large-scale production, which is essential for preclinical and clinical studies.
From an environmental perspective, (10R)-Hepoxilin B3 has been identified as a bioactive compound in marine sponges, highlighting its role in marine biodiversity. This discovery underscores the importance of marine ecosystems as a reservoir of novel bioactive molecules with potential applications in drug discovery.
In conclusion, (10R)-Hepoxilin B3 (CAS No 89461-49-4) is a multifaceted compound with significant potential in various fields, including medicine, cosmetics, and environmental science. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and therapeutic applications, (10R)-Hepoxilin B3 is poised to make a meaningful impact on both scientific advancements and practical applications.
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